molecular formula C19H19NO B11720730 N-benzyl-1-(furan-2-yl)-2-phenylethanamine

N-benzyl-1-(furan-2-yl)-2-phenylethanamine

Cat. No.: B11720730
M. Wt: 277.4 g/mol
InChI Key: PLKHMOYQXFGFSN-UHFFFAOYSA-N
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Description

N-benzyl-1-(furan-2-yl)-2-phenylethanamine is an organic compound that belongs to the class of heterocyclic amines It features a benzyl group, a furan ring, and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(furan-2-yl)-2-phenylethanamine can be achieved through several methods. One common approach involves the reaction of N-benzyl-1-(furan-2-yl)methanamine with phenylacetaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(furan-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(furan-2-yl)-2-phenylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(furan-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(furan-2-yl)methanamine
  • N-benzyl-N-(2-furanylmethyl)acetamide

Uniqueness

N-benzyl-1-(furan-2-yl)-2-phenylethanamine is unique due to its combination of a benzyl group, furan ring, and phenylethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-benzyl-1-(furan-2-yl)-2-phenylethanamine

InChI

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-18(19-12-7-13-21-19)20-15-17-10-5-2-6-11-17/h1-13,18,20H,14-15H2

InChI Key

PLKHMOYQXFGFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NCC3=CC=CC=C3

Origin of Product

United States

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